Cas no 1351634-47-3 (N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide)

N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide is a specialized organic compound featuring a benzodioxole and thiophene moiety, linked via a hydroxypropyl spacer to an ethanediamide group. Its structural complexity enables potential applications in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of the benzodioxole ring may confer metabolic stability, while the thiophene group offers opportunities for further functionalization. The hydroxypropyl linker enhances solubility, and the ethanediamide moiety provides a versatile site for interactions with biological targets. This compound is of interest for researchers exploring novel pharmacophores or intermediates in drug discovery.
N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide structure
1351634-47-3 structure
Product Name:N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide
CAS No:1351634-47-3
MF:C16H16N2O5S
MW:348.373642921448
CID:5912201
PubChem ID:71782406
Update Time:2025-06-11

N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide
    • F5857-7816
    • VU0525843-1
    • N'-(2H-1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide
    • N'-(1,3-benzodioxol-5-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
    • N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide
    • AKOS024524868
    • 1351634-47-3
    • Inchi: 1S/C16H16N2O5S/c1-16(21,13-3-2-6-24-13)8-17-14(19)15(20)18-10-4-5-11-12(7-10)23-9-22-11/h2-7,21H,8-9H2,1H3,(H,17,19)(H,18,20)
    • InChI Key: JJNMEAHUYDRYON-UHFFFAOYSA-N
    • SMILES: C(NCC(O)(C1SC=CC=1)C)(=O)C(NC1=CC=C2OCOC2=C1)=O

Computed Properties

  • Exact Mass: 348.07799279g/mol
  • Monoisotopic Mass: 348.07799279g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 125Ų

N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide Pricemore >>

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Additional information on N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide

N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide (CAS No. 1351634-47-3): A Comprehensive Overview

N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide (CAS No. 1351634-47-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer.

The benzodioxol moiety, a common structural element in many bioactive compounds, is known for its ability to modulate receptor interactions and enhance pharmacological activity. In the case of N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide, this moiety plays a crucial role in its biological activity. The hydroxy group, on the other hand, contributes to the compound's solubility and stability, making it more suitable for pharmaceutical formulations.

The thiophen ring, another key structural component, imparts additional stability and bioavailability to the molecule. Thiophenes are widely used in drug design due to their ability to form stable complexes with metal ions and their potential to enhance the lipophilicity of the compound. This combination of structural elements makes N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide a versatile candidate for drug development.

Recent studies have focused on the pharmacological properties of N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

Another area of interest is its neuroprotective effects. Preclinical studies have demonstrated that N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these conditions.

In addition to its anti-inflammatory and neuroprotective properties, N'-(2H-1,3-benzodioxol-5-yl)-N-2-hydroxy-2-(thiophen-2-yl)propylethanediamide has also shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxic effect. This selective action is crucial for minimizing side effects and improving patient outcomes in cancer therapy.

The synthesis of N'-(2H-1,3-benzodioxol-5-y)-N'-hydroxy-N'-methyl-N-thiophenecarbamoylhydrazine has been extensively studied to optimize its yield and purity. Various synthetic routes have been explored, including multistep reactions involving condensation and cyclization steps. The choice of synthetic method depends on factors such as cost-effectiveness, scalability, and environmental impact.

From a pharmacokinetic perspective, N'-(2H\-1\,3\-benzodioxol\-5\-yl)\-)N\-hydroxy\-N'\(thiophen\-2\-yl\)propylethanediamide exhibits favorable properties such as good oral bioavailability and a long half-life. These characteristics make it suitable for both acute and chronic treatments. However, further research is needed to fully understand its metabolism and potential drug interactions.

Clinical trials are currently underway to evaluate the safety and efficacy of N'-(2H\-1\,3\-benzodioxol\-5\-yl)\-)N\-hydroxy\-N'\(thiophen\-2\-yl\)propylethanediamide in human subjects. Preliminary results from phase I trials have shown that it is well-tolerated at various dose levels with no significant adverse effects reported. Phase II trials are expected to provide more detailed insights into its therapeutic potential across different indications.

In conclusion, N'-(2H-\(1\,\(benzodioxol-\(5-\(y\)l\)\)-\(N-\(hydroxy\)\(-\(N'\(\(thiophen-\(y\)l\)\)propylethane\)diamide (CAS No. 1351634-\(47-\)3) represents a promising compound with diverse biological activities and therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research.

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